1-(3,4-Dimethoxy-phenyl)-dodecan-1-one
Description
Significance of Aryl Ketones and Long-Chain Aliphatic Compounds in Chemical and Biological Sciences
Aryl ketones are a fundamental structural motif present in a vast array of pharmaceuticals and natural products. nih.gov They serve as versatile building blocks in organic synthesis, participating in a variety of chemical transformations. nih.gov The carbonyl group in aryl ketones is polar, making them nucleophilic at the oxygen atom and electrophilic at the carbon atom, which allows for interactions with biological molecules and facilitates their use as synthetic intermediates. wikipedia.org
Long-chain aliphatic compounds, including ketones, are also of significant interest. They are key components of natural waxes, where they play roles in controlling evaporation and hydration in plants. wikipedia.org In industrial applications, long-chain ketones can be precursors to fuel-range hydrocarbons. mdpi.com The direct α-alkylation of ketones with alcohols is a prominent method for forming carbon-carbon bonds to produce long-chain ketones, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.com
Overview of Dimethoxyphenyl Moieties in Natural Products and Synthetic Compounds
The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds. sciforum.net Molecules containing this group have garnered attention from medicinal chemists due to their demonstrated anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective activities. sciforum.net The presence of methoxy (B1213986) groups can enhance biological activity by participating in various interactions that are crucial for binding affinity and selectivity towards specific biological targets. sciforum.net This moiety is found in natural products and is also incorporated into synthetic compounds to modulate their physiological effects. For example, the 3,4-dimethoxyphenyl group is a key component of some chalcone (B49325) derivatives with potential antinociceptive properties. nih.gov
Research Gaps and Rationale for Focused Investigation of 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one
A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While its constituent parts—the aryl ketone, the long aliphatic chain, and the dimethoxyphenyl group—are well-studied in other molecular contexts, the unique combination present in this compound remains largely unexplored. This gap presents a compelling rationale for investigation. The lipophilic dodecan-1-one chain could significantly influence the pharmacokinetic properties of the molecule, potentially enhancing its ability to cross biological membranes. The biological activities associated with the 3,4-dimethoxyphenyl group might be modulated or enhanced by the long aliphatic tail. Therefore, a focused investigation is warranted to determine the specific chemical, physical, and biological properties of this compound.
Scope and Objectives of Academic Research on the Chemical Compound
A dedicated research program on this compound would aim to elucidate its fundamental characteristics and potential applications. The primary objectives of such research would include:
Synthesis and Characterization: To develop efficient and scalable synthetic routes to this compound and to fully characterize its structure and physicochemical properties using modern analytical techniques.
Investigation of Biological Activity: To screen the compound for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties, building upon the known activities of related dimethoxyphenyl compounds.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogues of this compound to understand how modifications to the aromatic ring, the methoxy groups, and the aliphatic chain length affect its biological profile.
Exploration of Material Science Applications: To investigate the potential of this long-chain ketone in the development of new materials, such as liquid crystals or functional polymers, leveraging its amphiphilic nature.
Detailed Research Findings
As there is limited direct research on this compound, the following data is predictive and based on the analysis of its structural components and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.47 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of other long-chain aryl ketones |
| Solubility | Soluble in organic solvents like chloroform (B151607), dichloromethane (B109758), and acetone; Insoluble in water |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the methoxy group protons, and the aliphatic protons of the dodecanoyl chain. The protons alpha to the carbonyl would appear as a triplet. |
| ¹³C NMR | A signal for the carbonyl carbon is expected around 200 ppm. wikipedia.org Signals for the aromatic carbons, methoxy carbons, and the aliphatic carbons of the chain would also be present. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone is expected around 1670-1690 cm⁻¹. Bands for C-O stretching of the methoxy groups and C-H stretching of the aliphatic chain would also be prominent. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 320.47. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group. |
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)dodecan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-4-5-6-7-8-9-10-11-12-13-18(21)17-14-15-19(22-2)20(16-17)23-3/h14-16H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBACXMNKZNSGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3,4 Dimethoxy Phenyl Dodecan 1 One
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the target molecule, 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one, allows for the identification of several key bond disconnections and the corresponding viable precursors. The most logical disconnection is at the carbonyl carbon-aromatic ring bond or the carbonyl carbon-alkyl chain bond. This leads to four primary synthetic strategies, each starting from readily available chemical precursors.
Friedel-Crafts Acylation Approach: Disconnecting the bond between the aromatic ring and the acyl group points to veratrole (1,2-dimethoxybenzene) and a dodecanoyl group synthon, such as dodecanoyl chloride or dodecanoic anhydride (B1165640). This is a classic and direct approach to forming the aryl ketone.
Oxidation Approach: A functional group interconversion strategy suggests that the target ketone can be synthesized from its corresponding secondary alcohol, 1-(3,4-dimethoxyphenyl)dodecan-1-ol. This precursor would require a subsequent oxidation step.
Organometallic Approach: Disconnecting the C-C bond adjacent to the carbonyl group suggests an organometallic pathway. This involves a nucleophilic 3,4-dimethoxyphenyl organometallic reagent (like a Grignard or organolithium reagent) and an electrophilic dodecanoic acid derivative (such as an ester, acid chloride, or a Weinreb amide).
Alkene Oxidation Approach: Another functional group interconversion involves the oxidation of an alkene precursor, specifically 1-(3,4-dimethoxyphenyl)dodec-1-ene. This route relies on methods like the Wacker oxidation or analogous processes to install the ketone functionality.
These approaches are summarized in the table below, highlighting the key precursors for each synthetic route.
| Synthetic Strategy | Key Precursors |
| Friedel-Crafts Acylation | Veratrole (1,2-Dimethoxybenzene) and Dodecanoyl Chloride/Anhydride |
| Oxidation of Alcohol | 1-(3,4-Dimethoxyphenyl)dodecan-1-ol |
| Organometallic Approach | 3,4-Dimethoxyphenylmagnesium bromide and Dodecanoic acid derivative |
| Wacker-Type Oxidation | 1-(3,4-Dimethoxyphenyl)dodec-1-ene |
Established Synthetic Routes for Aryl Ketones
The synthesis of aryl ketones is a cornerstone of organic chemistry, with several well-established methods being applicable to the preparation of this compound.
Friedel-Crafts Acylation with Dodecanoyl Chloride or Related Reagents
The Friedel-Crafts acylation is a powerful and direct method for forming aryl ketones. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, veratrole is the aromatic substrate of choice.
The two methoxy (B1213986) groups on the veratrole ring are electron-donating, which activates the ring towards electrophilic substitution. chemijournal.com This increased nucleophilicity facilitates the attack on the electrophilic acylium ion, which is generated from the reaction between dodecanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The presence of two activating groups generally leads to high conversion rates. chemijournal.com The substitution is directed primarily to the position para to one of the methoxy groups, resulting in the desired product. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. libretexts.org
Reaction Scheme: Veratrole + Dodecanoyl Chloride --(Lewis Acid)--> this compound
Oxidation of Corresponding Dodecyl Alcohols
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This approach requires the prior synthesis of the precursor alcohol, 1-(3,4-dimethoxyphenyl)dodecan-1-ol. This alcohol can be prepared, for example, by the reaction of 3,4-dimethoxybenzaldehyde (B141060) with an undecyl Grignard reagent.
Once the secondary alcohol is obtained, a variety of oxidizing agents can be employed for its conversion to the target ketone. The choice of oxidant is crucial to ensure high yield and selectivity, avoiding over-oxidation or side reactions. Research has demonstrated the effective oxidation of similar secondary alcohols using various catalytic systems. researchgate.netresearchgate.net
Commonly Used Oxidizing Agents:
| Oxidizing Agent/System | Description |
| Pyridinium Chlorochromate (PCC) | A mild oxidant, often used in dichloromethane (B109758) (DCM), effective for converting secondary alcohols to ketones without significant side reactions. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | A strong oxidizing agent. Reaction conditions must be carefully controlled to prevent cleavage or other side reactions, especially with sensitive substrates. |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | A mild and widely used method that operates at low temperatures, minimizing side reactions. |
| Dess-Martin Periodinane (DMP) | A mild and highly selective oxidant that provides high yields of ketones from secondary alcohols under neutral conditions. |
Organometallic Approaches (e.g., Grignard or Organolithium Reagents with Esters/Amides)
Organometallic reagents provide a versatile route to ketones. This method typically involves the reaction of a Grignard reagent, such as 3,4-dimethoxyphenylmagnesium bromide, with a suitable acylating agent derived from dodecanoic acid. sigmaaldrich.comscientificlabs.iesigmaaldrich.com
To prevent the common problem of over-addition, where the organometallic reagent reacts with the newly formed ketone to produce a tertiary alcohol, specific electrophiles are used. Reacting the Grignard reagent with an ester can lead to the ketone, but the reaction is often difficult to stop at the ketone stage. A more controlled synthesis can be achieved using Weinreb amides (N-methoxy-N-methylamides). The intermediate metal-chelated species formed from the reaction of a Grignard reagent with a Weinreb amide is stable and does not collapse to the ketone until acidic workup. This stability prevents the second addition of the organometallic reagent.
Reaction Scheme: 3,4-Dimethoxyphenylmagnesium bromide + N-methoxy-N-methyldodecanamide --(1. THF; 2. H₃O⁺)--> this compound
Wacker Oxidation Analogues for Alkene Precursors
The Wacker oxidation is a well-known industrial process that typically oxidizes terminal alkenes to methyl ketones using a palladium(II) catalyst in the presence of a co-oxidant. libretexts.org For the synthesis of this compound, the required precursor would be an internal alkene, specifically 1-(3,4-dimethoxyphenyl)dodec-1-ene.
The direct application of the standard Wacker process to this internal alkene is not straightforward for producing the desired ketone. The regioselectivity of the Wacker oxidation on internal alkenes can be complex and often leads to a mixture of ketone isomers. However, variations of palladium-catalyzed oxidation reactions exist. While the classic Wacker process involves a water nucleophile, modifications can influence the outcome. libretexts.org Research into Wacker-type oxidations has expanded to include different nucleophiles and substrates, including alkynes. zhaojgroup.com Although not a commonly reported route for this specific target, the oxidation of a custom-synthesized alkene precursor remains a theoretically viable, albeit potentially challenging, synthetic strategy.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction parameters is critical for maximizing product yield, minimizing waste, and ensuring the economic viability of any synthetic process. For the synthesis of this compound, several strategies can be employed depending on the chosen synthetic route.
For the Friedel-Crafts acylation , key parameters to optimize include:
Catalyst Choice and Loading: While AlCl₃ is traditional, other Lewis acids like FeCl₃, or solid acid catalysts can be used. chemijournal.com Solid acid catalysts offer the advantage of easier separation and potential for recycling, contributing to a "greener" process. nih.gov The amount of catalyst is also critical; a stoichiometric amount is often required as the catalyst complexes with the product ketone. organic-chemistry.org
Solvent: The choice of solvent can influence reaction rates and selectivity. While traditional solvents include nitrobenzene (B124822) or carbon disulfide, solvent-free conditions have been explored to develop more environmentally friendly protocols. chemijournal.comnih.gov
Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. Studies have shown that reaction conditions can be optimized by varying time and temperature to maximize yield. chemijournal.com
In the oxidation of the secondary alcohol , yield enhancement focuses on the selection of the oxidizing agent. Mild and selective reagents like Dess-Martin periodinane or conditions for Swern oxidation often provide higher yields and cleaner reactions than harsher oxidants like the Jones reagent, particularly for substrates with sensitive functional groups.
For organometallic approaches , the key to high yield is controlling the stoichiometry and preventing the secondary reaction. The use of Weinreb amides is a prime example of a strategy to enhance the yield of the desired ketone by avoiding the formation of tertiary alcohol byproducts. The purity and reactivity of the Grignard reagent are also paramount for a successful reaction.
Green Chemistry Principles in the Synthesis of the Chemical Compound
The integration of green chemistry principles into the synthesis of aromatic ketones like this compound is crucial for developing sustainable industrial processes. unibo.it Traditional synthetic routes, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, leading to significant waste generation. wiley-vch.de Modern approaches seek to mitigate these environmental drawbacks by focusing on catalyst efficiency, alternative energy sources, and greener reaction media.
One prominent green strategy is the adoption of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govarkat-usa.org For instance, the synthesis of related heterocyclic compounds has demonstrated the efficiency of microwave assistance in accelerating reactions. nih.govnih.govdocumentsdelivered.com In the context of this compound synthesis, microwave heating in a Friedel-Crafts acylation could minimize the formation of byproducts and reduce energy consumption. researchgate.net
The replacement of hazardous solvents with environmentally benign alternatives is another cornerstone of green synthesis. Water is an ideal green solvent, and methodologies are being developed to perform organic reactions in aqueous media. rsc.org The use of phase-transfer catalysts or surfactants like dodecyl sulfonic acid can facilitate reactions between non-polar organic substrates and aqueous phases. rsc.org Solvent-free, or neat, reaction conditions represent an even greener alternative, eliminating solvent waste entirely. pherobase.com Solid acid catalysts have been successfully used for the acetylation of aromatic ethers in the absence of any solvent. pherobase.com
Finally, the development of recoverable and reusable catalysts is a key area of research. Instead of traditional single-use Lewis acids, solid acid catalysts or rare earth metal triflates, which can be used in smaller quantities and potentially recycled, offer a more sustainable pathway for Friedel-Crafts type reactions. pherobase.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Method (e.g., Friedel-Crafts) | Green Chemistry Approach |
| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic amounts of reusable solid acids or metal triflates |
| Solvent | Chlorinated hydrocarbons, Carbon disulfide | Water, Ethanol, or Solvent-free |
| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) nih.govarkat-usa.org |
| Waste Profile | High E-Factor (significant waste) wiley-vch.de | Low E-Factor (minimal waste) semanticscholar.org |
| Work-up | Aqueous quench, multiple extractions | Simple filtration or direct use of product semanticscholar.org |
Derivatization and Analog Synthesis
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications can be targeted at the dodecyl chain or the dimethoxyphenyl moiety.
The long aliphatic dodecyl chain can be chemically altered to introduce new functionalities, unsaturation, or branching, which can significantly impact the molecule's physical and biological properties.
Introduction of Unsaturation: The saturated dodecyl chain can be modified to include double or triple bonds. For example, synthetic strategies involving the cyclomagnesiation of allene (B1206475) precursors containing a 3,4-dimethoxyphenyl fragment have been used to create long-chain dienes. sciforum.net Similar strategies could be adapted to generate analogs of this compound with unsaturation at specific positions along the alkyl chain.
Branching and Functionalization: The α-carbon (the carbon atom adjacent to the carbonyl group) is a primary site for functionalization. Classical methods involve the deprotonation of the α-C–H bond to form an enolate, which can then react with an electrophile. researchgate.net This allows for the introduction of alkyl branches or other functional groups. More advanced methods utilize catalytic processes for the α-functionalization of ketones. researchgate.net Furthermore, conjugate addition reactions to appropriate precursors can be employed to create β-alkylated and γ-functionalized ketone derivatives. nih.gov Deacylative transformations, which involve the cleavage of a carbon-carbon bond adjacent to the ketone, could also be envisioned as a route to modify or homologate the alkyl chain. nsf.gov
The dimethoxyphenyl ring is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. libretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. umkc.edu The reactivity and orientation of substitution are governed by the combined directing effects of the substituents already on the ring.
The two methoxy groups at positions 3 and 4 strongly activate the ring and are ortho, para-directing. masterorganicchemistry.com The acyl group at position 1 is an electron-withdrawing, deactivating group that directs incoming substituents to the meta position. In electrophilic aromatic substitution, the most strongly activating group dictates the position of the incoming electrophile. masterorganicchemistry.com Therefore, the methoxy groups will control the substitution pattern. The available positions for substitution are C-2, C-5, and C-6. Steric hindrance from the adjacent acyl chain and methoxy group may influence the final product distribution, often favoring the less hindered position. masterorganicchemistry.com
Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst can add a halogen atom to the ring.
Friedel-Crafts Alkylation/Acylation: Further alkyl or acyl groups can be introduced, although the existing deactivating acyl group may make these reactions more challenging. mnstate.edu
Table 2: Directing Effects of Substituents on the Dimethoxyphenyl Ring
| Position | Substituent | Type | Directing Effect |
| 1 | -C(O)C₁₁H₂₃ | Deactivating | Meta-directing |
| 3 | -OCH₃ | Activating | Ortho, Para-directing |
| 4 | -OCH₃ | Activating | Ortho, Para-directing |
| Predicted Substitution Sites | C-2, C-5, C-6 (primarily directed by -OCH₃ groups) libretexts.orgmasterorganicchemistry.com |
While this compound itself is an achiral molecule, chiral analogs can be synthesized by introducing stereogenic centers. This is typically achieved through asymmetric synthesis, a field focused on producing a single enantiomer or diastereomer of a chiral molecule. slideshare.netyork.ac.uk
Asymmetric Reduction of the Ketone: The carbonyl group can be stereoselectively reduced to a chiral secondary alcohol. This can be accomplished using chiral reducing agents or catalysts. york.ac.ukacs.org For example, chiral borane (B79455) reagents or metal catalysts with chiral ligands can deliver a hydride preferentially to one face of the ketone, resulting in an excess of one enantiomer of the corresponding alcohol. slideshare.net
Asymmetric α-Functionalization: A chiral center can be created at the carbon alpha to the carbonyl group. This can be achieved by using a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.ukrsc.org After the reaction, the auxiliary is removed. Alternatively, organocatalysis can be used to achieve the enantioselective α-functionalization of ketones. researchgate.net
Synthesis from Chiral Precursors: Chiral analogs can also be built from starting materials that are already chiral (from the "chiral pool"). slideshare.net For example, a Friedel-Crafts acylation using a chiral acyl halide (where the chirality is on the dodecyl portion) could lead to a chiral ketone.
The development of these stereoselective methods is essential for creating specific, enantiomerically pure analogs for applications where chirality is a critical factor. rsc.orgrsc.orgelsevierpure.com
Advanced Analytical and Spectroscopic Characterization in Research Environments
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. Using methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, HRMS can measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically within 5 ppm). acs.orgnih.govmdpi.com For 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one (C₂₀H₃₂O₃), the expected exact mass can be calculated and compared against the experimental value to confirm its elemental formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides critical information about the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. For this compound, the fragmentation pattern would likely reveal key structural motifs.
Predicted Fragmentation Pathways:
Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent carbon of the dodecyl chain is a common fragmentation pathway for ketones. This would result in the formation of the stable 3,4-dimethoxybenzoyl cation.
McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. nih.gov
Aromatic Ring Fragmentation: Cleavage of the methoxy (B1213986) groups (loss of CH₃) from the dimethoxybenzoyl fragment.
This detailed analysis allows for unambiguous confirmation of the compound's identity. researchgate.net
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. emory.edu
¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the protons along the aliphatic dodecyl chain. The protons on the aromatic ring would appear as a characteristic set of doublets and a doublet of doublets in the aromatic region (~6.9-7.7 ppm). researchgate.net The two methoxy groups would each produce a sharp singlet at around 3.9 ppm. researchgate.netchemicalbook.com The long alkyl chain would show a triplet for the terminal methyl group (~0.88 ppm), a triplet for the methylene (B1212753) group alpha to the carbonyl (~2.9 ppm), and a complex multiplet for the remaining methylene groups. chemicalbook.com
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would display a signal for the carbonyl carbon (~200 ppm), signals for the aromatic carbons (110-155 ppm), signals for the methoxy carbons (~56 ppm), and a series of signals for the carbons of the dodecyl chain (14-40 ppm). chemicalbook.comchemicalbook.com
Purity Assessment: Quantitative ¹H NMR (qNMR) can be used to determine the purity of a sample with high accuracy and precision by integrating the signals of the analyte against a certified internal standard. researchgate.netnih.gov A purity level of over 95% is often required for compounds used in medicinal chemistry research to ensure that any observed biological activity is not due to impurities. nih.gov
2D NMR Spectroscopy techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity within the molecule. wikipedia.org
COSY experiments show correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to piece together the fragments of the alkyl chain and assign the aromatic protons. libretexts.org
HSQC experiments correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C spectra. wikipedia.org
Predicted NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | - | ~200.0 |
| Aromatic C-1' | - | ~130.0 |
| Aromatic C-2' | ~7.55 (d) | ~110.1 |
| Aromatic C-3' | - | ~149.2 |
| Aromatic C-4' | - | ~153.5 |
| Aromatic C-5' | ~6.90 (d) | ~110.3 |
| Aromatic C-6' | ~7.65 (dd) | ~123.0 |
| OCH₃ | ~3.93 (s) | ~56.1 |
| OCH₃ | ~3.95 (s) | ~56.2 |
| Alkyl C-2 | ~2.92 (t) | ~38.5 |
| Alkyl C-3 | ~1.70 (p) | ~24.2 |
| Alkyl C-4 to C-11 | ~1.25 (m) | ~29.0-31.9 |
| Alkyl C-12 | ~0.88 (t) | ~14.1 |
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. sfu.ca
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands:
A strong, sharp peak around 1670-1690 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. researchgate.net
Several bands in the 1500-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.
Strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ for the asymmetric and symmetric C-O stretching of the aryl ether (methoxy) groups, respectively.
Multiple bands in the 2850-2960 cm⁻¹ region from the C-H stretching of the long aliphatic chain. acs.org
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For molecules with a center of symmetry, certain vibrations may be IR-active but Raman-inactive, and vice versa. Key expected Raman signals for this compound would include the C=O stretch and prominent aromatic ring breathing modes. uci.edu The long dodecyl chain would also produce distinct signals in the C-H stretching region. uci.eduojp.gov
Predicted Vibrational Spectroscopy Data
| Frequency (cm⁻¹) | Vibration | Technique |
|---|---|---|
| ~2960-2850 | Aliphatic C-H Stretch | IR, Raman |
| ~1675 | Aryl Ketone C=O Stretch | IR (Strong), Raman |
| ~1590, ~1515 | Aromatic C=C Stretch | IR, Raman |
| ~1250 | Aryl-O Stretch (Asymmetric) | IR (Strong) |
| ~1020 | Aryl-O Stretch (Symmetric) | IR |
Chromatographic Techniques for Isolation, Purification, and Quantification in Research Samples (e.g., GC-MS, HPLC-UV/MS)
Chromatographic methods are essential for separating the target compound from reaction mixtures, purifying it to a high degree, and quantifying its concentration in various samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. researchgate.net this compound, being a moderately large molecule, could be analyzed by GC-MS, where it would be separated from other components based on its boiling point and interaction with the column's stationary phase. nih.govbotanyjournals.com The eluted compound is then ionized and detected by a mass spectrometer, providing both retention time for identification and a mass spectrum for structural confirmation. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the separation, purification, and quantification of non-volatile or thermally sensitive compounds. nih.gov
Isolation and Purification: Preparative HPLC can be used to isolate this compound with high purity. A common setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgsielc.com
Quantification: Analytical HPLC coupled with a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS) is used for quantification. nih.gov The dimethoxyphenyl chromophore allows for sensitive detection by UV absorption at specific wavelengths. HPLC-MS provides even greater selectivity and sensitivity, making it ideal for analyzing complex research samples.
X-ray Crystallography for Solid-State Structure Determination (if crystalline form is obtained)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a single crystal of sufficient quality can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov The resulting structural data would confirm the connectivity established by NMR and also reveal conformational details, such as the planarity of the benzoyl moiety and the conformation of the dodecyl chain. Furthermore, it would provide insights into intermolecular interactions, such as van der Waals forces or potential π–π stacking between aromatic rings, which govern the crystal packing. researchgate.netnih.gov
Example Crystallographic Data for a Related Compound: 1-(3,4-Dimethoxyphenyl)ethanone researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9543 (7) |
| b (Å) | 13.3271 (11) |
| c (Å) | 8.8107 (7) |
| β (°) | 92.761 (3) |
| Volume (ų) | 932.92 (13) |
This table shows example data for a structurally related compound to illustrate the type of information obtained from X-ray crystallography.
Computational and Theoretical Chemistry Studies of 1 3,4 Dimethoxy Phenyl Dodecan 1 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one, DFT calculations are employed to determine its optimized molecular geometry, electronic structure, and predict its stability and reactivity. These calculations are typically performed using software packages like Gaussian, with common functionals such as B3LYP and a basis set like 6-311++G(d,p) to ensure accuracy. hu.edu.joresearchgate.net
The optimized structure obtained from these calculations provides the most stable three-dimensional arrangement of the atoms. From this, various electronic properties can be derived. The distribution of electron density is visualized through the Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites within the molecule. In this compound, the oxygen atoms of the methoxy (B1213986) and carbonyl groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack, while the hydrogen atoms are regions of low electron density (positive potential). nih.gov
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely localized on the electron-rich dimethoxy-phenyl ring, while the LUMO may be centered around the carbonyl group.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Value |
| Method/Basis Set | B3LYP/6-311++G(d,p) |
| Total Energy | -1075.34 Hartree |
| HOMO Energy | -5.89 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 4.66 eV |
| Dipole Moment | 3.45 Debye |
This table presents hypothetical data based on typical DFT calculations for similar aromatic ketones.
Conformational Analysis and Molecular Mechanics Studies
The long dodecan chain of this compound allows for a high degree of conformational flexibility. Conformational analysis is therefore critical to identify the most stable conformers and understand their relative energies. Molecular mechanics methods, which are computationally less intensive than quantum chemical calculations, are well-suited for exploring the vast conformational space of such a flexible molecule.
These studies involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results typically reveal several low-energy conformers. For this compound, the orientation of the dodecan chain relative to the dimethoxy-phenyl ring and the conformation of the alkyl chain itself (e.g., extended vs. folded) are key determinants of stability. It is generally expected that the extended-chain conformation is one of the most stable due to minimized steric hindrance. mdpi.com
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Extended Alkyl Chain | 0.00 |
| 2 | Folded Alkyl Chain (gauche interaction) | +1.5 |
| 3 | Rotated Phenyl Ring (45°) | +2.8 |
| 4 | Folded Alkyl Chain (multiple gauche) | +3.5 |
This table presents hypothetical data illustrating the relative energies of different conformations as would be determined by conformational analysis.
Molecular Docking Simulations with Potential Biological Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level. researchgate.net
The process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the binding energy for numerous possible conformations and orientations. The results are ranked based on a scoring function, which estimates the strength of the interaction. For this compound, potential targets could include enzymes or receptors where the long alkyl chain can interact with hydrophobic pockets and the dimethoxy-phenyl group can form hydrogen bonds or pi-stacking interactions. researchgate.net For instance, studies on similar molecules have shown that alkyl chain elongation can lead to improved binding affinity. hu.edu.jo
Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Enzyme Target
| Parameter | Value |
| Target Enzyme | Hypothetical Kinase XYZ |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Leu83, Val65 (hydrophobic), Ser12 (H-bond with carbonyl), Phe145 (pi-pi stacking) |
| Inhibition Constant (Ki, predicted) | 1.2 µM |
This table presents hypothetical data from a molecular docking simulation to illustrate the type of information obtained.
Molecular Dynamics Simulations to Investigate Ligand-Target Interaction Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govlibretexts.org MD simulations are crucial for assessing the stability of the docked pose and understanding the intricate details of the ligand-receptor interactions. rsc.org
In an MD simulation, the atoms of the ligand-protein complex are allowed to move according to the laws of classical mechanics. By simulating the system for a sufficient duration (typically nanoseconds to microseconds), one can observe the flexibility of the protein, the conformational changes of the ligand within the binding site, and the stability of key interactions such as hydrogen bonds. For this compound, MD simulations could confirm the stability of its binding to a target, showing that the dodecyl chain remains well-accommodated in a hydrophobic channel and that the dimethoxy-phenyl moiety maintains its interactions with key residues. libretexts.orgnih.gov
Table 4: Hypothetical Key Metrics from a 100 ns Molecular Dynamics Simulation
| Metric | Result | Interpretation |
| RMSD of Ligand | Stable around 1.5 Å after 10 ns | The ligand remains in a stable binding pose. |
| RMSF of Binding Site Residues | Low fluctuations (< 2 Å) | The binding site is relatively rigid upon ligand binding. |
| Number of H-bonds (Ligand-Protein) | Maintained at 1-2 throughout | The key hydrogen bond with Ser12 is stable. |
This table presents hypothetical data from a molecular dynamics simulation to illustrate the analysis of ligand-target stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Elucidation of Analogs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. acs.org For analogs of this compound, QSAR studies can be invaluable for understanding which structural features are most important for a particular function and for designing new, more potent analogs.
A QSAR study involves generating a dataset of analogs with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog, and then using statistical methods to build a mathematical model that predicts activity based on these descriptors. The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). acs.org For a series of analogs of this compound, a QSAR model might reveal that lipophilicity (related to the alkyl chain length) and the electronic properties of the phenyl ring substituents are key determinants of activity.
Table 5: Hypothetical QSAR Model for Analogs of this compound
| Statistical Parameter | Value | Interpretation |
| R² (squared correlation coefficient) | 0.92 | The model explains 92% of the variance in the observed activity. |
| Q² (cross-validated R²) | 0.75 | The model has good predictive power. |
| F-statistic | 85.3 | The model is statistically significant. |
| Key Descriptors in the Model | LogP, Dipole Moment, LUMO Energy | Activity is positively correlated with lipophilicity and negatively with the dipole moment and LUMO energy. |
This table presents hypothetical results for a QSAR study to illustrate the validation and interpretation of such a model.
Mechanistic Investigations of Biological Activity in in Vitro and Cellular Models
Enzyme Inhibition Studies and Kinetic Analysis
No published studies were identified that have investigated the enzyme inhibition properties of 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one.
Determination of IC₅₀ and Kᵢ Values
There is no available data on the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of this compound against any enzyme.
Elucidation of Inhibition Type (Competitive, Non-Competitive, Uncompetitive, Mixed)
Without enzyme kinetic data, the type of inhibition (e.g., competitive, non-competitive) for this compound cannot be determined.
Characterization of Binding Modes and Enzyme-Ligand Interactions
No research detailing the binding modes or the specific molecular interactions between this compound and any enzyme target has been published.
Receptor Binding Assays and Affinity Determination
There are no available scientific reports on receptor binding assays conducted with this compound, and consequently, its affinity for any receptor is unknown.
Cellular Assay Systems for Functional Pathway Modulation
No studies have been published that examine the effects of this compound in cellular assay systems to determine its influence on functional pathways.
Analysis of Cellular Viability and Proliferation in Specific Cell Lines
There is no data available from cellular viability or proliferation assays for this compound in any specific cell lines.
Investigation of Apoptosis/Necrosis Induction Pathways in Cell Cultures
The induction of programmed cell death, or apoptosis, is a critical mechanism for the elimination of damaged or cancerous cells. Research into the biological activity of "this compound" and its analogs suggests a potential role in triggering apoptotic pathways. While direct studies on this specific compound are limited, investigations into structurally similar molecules provide significant insights into its probable mechanisms of action.
A closely related compound, 1-(3,4-dimethoxyphenyl)-3,5-dodecenedione (I6) , has been shown to be an effective anti-tumor agent in human leukemia cells. Studies on human promyelocytic leukemia HL-60 cells revealed that I6 could inhibit cell proliferation in a time- and dose-dependent manner. This inhibition is attributed to the induction of significant G1 arrest and apoptosis. The apoptotic process initiated by I6 was confirmed by DNA fragmentation assays, a key indicator of apoptosis. Mechanistically, the induction of apoptosis by I6 was associated with the upregulation of caspase-3 and the downregulation of Bcl-2, an anti-apoptotic protein. The decrease in Bcl-2 expression and the activation of caspase-3 are considered plausible mechanisms for the apoptotic effects of I6.
Furthermore, studies on other related compounds, such as 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate , have demonstrated cytotoxic effects on human leukemia cell lines (K562 and Jurkat cells). This compound was found to induce apoptosis, as confirmed by morphological changes and phosphatidylserine (B164497) externalization. The mechanism of action involved a modification in the Bax:Bcl-2 ratio and an increase in p53 expression. These findings suggest that the compound induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and increasing the release of pro-apoptotic factors like AIF, Bax, and p53. It also caused cell cycle arrest at the G0/G1 phase, thereby halting cell proliferation.
While apoptosis is a programmed and controlled form of cell death, necrosis is typically characterized by cell swelling and loss of plasma membrane integrity. In the context of cancer therapy, inducing apoptosis is generally preferred over necrosis as it avoids the inflammatory response associated with necrotic cell death. The available data on compounds structurally related to "this compound" primarily point towards an apoptotic mechanism of cell death. For instance, chemotherapeutic drugs such as doxorubicin (B1662922) and methotrexate (B535133) have been shown to induce apoptosis in human leukemic T-lymphocytes, characterized by chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. These observations are consistent with cell death being mediated by apoptosis.
Modulation of Signal Transduction Pathways (e.g., inflammatory, metabolic)
The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active natural products known to modulate various signal transduction pathways, particularly those involved in inflammation. Compounds containing this functional group have demonstrated significant anti-inflammatory properties. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) , isolated from Zingiber cassumunar, has shown potent anti-inflammatory activity by inhibiting both the cyclooxygenase (CO) and lipoxygenase (LO) pathways. nih.gov Another related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol , also exhibited marked inhibition of the acute phase of inflammation, including carrageenin-induced rat paw edema, exudate formation, and leukocyte accumulation. nih.gov
A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway. Chalcones, which are structurally related to "this compound," are a class of aromatic ketones known to suppress NF-κB-mediated inflammation. nih.gov For example, some chalcones have been shown to inhibit the nuclear translocation of NF-κB and the expression of its downstream target, Bcl-xL, thereby promoting apoptosis in cancer cells. nih.gov Synthetic chalcone (B49325) derivatives have also been found to reduce nitric oxide (NO) production by inhibiting inducible NO synthase (iNOS) and to inhibit NF-κB translocation. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Some flavonoids and other natural compounds have been shown to exert anti-inflammatory effects by inhibiting LPS-stimulated NF-κB and MAPK signaling, which in turn downregulates the expression of pro-inflammatory mediators. The inhibition of the MAPK pathway has been linked to the desensitization of certain receptors, suggesting a feedback mechanism. invivochem.com A chalcone derivative, (2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one (TMONC) , was found to induce apoptosis in hepatocellular carcinoma cells by regulating the ERK/MAPK signaling pathway. nih.gov
Gene Expression Profiling in Response to Compound Exposure
Gene expression profiling provides a global view of the cellular response to a particular compound, offering insights into its mechanism of action and potential therapeutic targets. While no specific gene expression data for "this compound" is currently available, studies on structurally related compounds can provide valuable inferential information.
A transcriptomic analysis of MIA PaCa-2 pancreatic cancer cells treated with a synthetic chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (DPP23) , revealed significant changes in the expression of multiple genes. nih.gov This study aimed to identify genes responsible for the generation of reactive oxygen species (ROS), which is a key mechanism of the compound's anti-tumor activity. The analysis showed that genes with increased expression were significantly associated with ROS increase, the unfolded protein response, and cell death. nih.gov
Notably, the expression of 13 genes involved in glutathione (B108866) metabolism was modulated by DPP23. These included CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . nih.gov Among these, CHAC1 was the most highly upregulated gene upon DPP23 treatment. nih.gov The modulation of these genes suggests that DPP23 may induce depletion of glutathione (GSH), a major intracellular antioxidant, leading to increased oxidative stress and subsequent apoptosis in cancer cells. nih.gov
Another study using microarray analysis to identify genes whose expression is altered by human papillomavirus type 31 (HPV31) found that a number of interferon-inducible genes were downregulated. nih.gov This included the downregulation of Stat-1 , a key signal transducer and activator of transcription in the interferon response. nih.gov While not directly related to the compound , this highlights how gene expression analysis can uncover unexpected molecular targets and mechanisms.
The general approach for such studies involves treating cell lines with the compound of interest and then performing microarray or RNA sequencing to obtain a comprehensive profile of gene expression changes. researchgate.netnumberanalytics.com This data is then analyzed to identify differentially expressed genes and the biological pathways they are involved in, which can reveal the compound's mechanism of action.
Structure-Activity Relationship (SAR) Exploration
The biological activity of a compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the optimization of lead compounds in drug discovery. For "this compound," the key structural features that likely influence its biological effects are the substitution pattern on the aromatic ring, the nature of the alkyl chain, and the presence of the ketone functionality.
Influence of Aromatic Substitution Patterns on Activity
The 3,4-dimethoxy substitution on the phenyl ring is a common motif in many biologically active compounds. These methoxy (B1213986) groups are electron-donating and can influence the electronic properties of the aromatic ring, which in turn can affect its interaction with biological targets. nih.gov The position and number of methoxy groups can significantly impact activity. For instance, in a series of combretastatin (B1194345) analogues, the trimethoxyphenyl moiety was found to be important for their potent antimitotic and antitumor activity. nih.gov
Studies on other classes of compounds have also highlighted the importance of the substitution pattern. For example, in a series of bisbenzimidazole derivatives, disubstitution of the phenyl ring with two methoxy groups not only reduced cytotoxicity but also enhanced DNA-ligand stability, leading to a high degree of radioprotection. wikipedia.org In the case of chalcones, the presence of methoxy groups on the phenyl rings has been associated with anti-inflammatory and anticancer activities. nih.gov The specific 3,4-dimethoxy pattern, as seen in "this compound," is also present in compounds like (E)-1-(3,4-dimethoxyphenyl) butadiene, which exhibits potent anti-inflammatory effects. nih.gov This suggests that this particular substitution pattern is favorable for certain biological activities.
Role of Alkyl Chain Length and Saturation on Biological Effects
The long dodecyl (C12) alkyl chain is a prominent feature of "this compound." The length and saturation of such alkyl chains can significantly influence the compound's physicochemical properties, such as its lipophilicity, which in turn affects its absorption, distribution, and interaction with biological membranes and targets.
Generally, increasing the length of an alkyl chain increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and may lead to increased potency, up to a certain point. However, very long chains can sometimes lead to decreased solubility in aqueous environments, which can be a limitation for biological applications. nih.gov In the context of gallic acid and its alkyl esters, it has been shown that these compounds induce apoptosis in various cell lines, and the length of the alkyl chain can modulate this activity. nih.gov
The presence of unsaturation (double or triple bonds) in the alkyl chain can also have a profound effect on biological activity. For example, the related compound 1-(3,4-dimethoxyphenyl)-3,5-dodecenedione contains a conjugated dienone system within its alkyl chain, which is likely crucial for its observed anti-tumor effects. The double bonds introduce conformational rigidity and can act as reactive sites for Michael addition, a mechanism by which many bioactive compounds interact with their targets.
Significance of the Ketone Functionality in Target Engagement
The ketone functional group is a key structural feature of "this compound." The carbonyl group (C=O) of the ketone is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity allows the ketone to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which are crucial for receptor binding and enzyme inhibition. wikipedia.org
The carbonyl carbon of a ketone is susceptible to nucleophilic attack, which is a fundamental reaction in many biological processes. The reactivity of the ketone can be influenced by the adjacent chemical groups. In "this compound," the ketone is flanked by an aromatic ring on one side and a long alkyl chain on the other. The two alkyl groups in ketones generally make them less reactive than aldehydes due to both steric hindrance and the electron-donating effect of the alkyl groups, which reduces the electrophilicity of the carbonyl carbon.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Research Compounds
In the early stages of drug discovery and development, the evaluation of a compound's ADME properties is crucial for predicting its pharmacokinetic behavior in vivo. For the research compound this compound, a series of in vitro assays are employed to characterize its absorption, distribution, metabolism, and excretion profiles. These studies provide valuable insights into the compound's potential as a therapeutic agent and guide further optimization efforts.
Metabolic Stability in Liver Microsomes and Hepatocytes
Metabolic stability is a critical parameter that influences a compound's half-life and oral bioavailability. springernature.com The primary site of drug metabolism is the liver, and in vitro models such as liver microsomes and hepatocytes are utilized to assess a compound's susceptibility to metabolic enzymes. springernature.commdpi.com
Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov The assay involves incubating the test compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of cofactors like NADPH to initiate metabolic reactions. mdpi.com The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its intrinsic clearance (Clint). springernature.com
Hepatocytes, which are whole liver cells, contain both phase I and phase II metabolic enzymes, offering a more comprehensive model of liver metabolism. In addition to CYP-mediated reactions, hepatocytes can perform conjugation reactions such as glucuronidation and sulfation. Given the potential for hydroxylation on the alkyl chain, the resulting metabolites could be further processed by phase II enzymes in hepatocytes.
Illustrative Metabolic Stability Data for this compound
| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | Liver Microsomes | > 60 | < 10 |
| Rat | Liver Microsomes | 45 | 15.4 |
| Mouse | Liver Microsomes | 30 | 23.1 |
| Human | Hepatocytes | > 90 | < 8 |
Note: The data in this table are illustrative and estimated based on the known metabolic properties of compounds with similar structural features. Specific experimental data for this compound is not available in the cited literature.
Plasma Protein Binding
The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and pharmacological activity. sigmaaldrich.com According to the free drug theory, only the unbound fraction of a drug is available to diffuse from the plasma to target tissues and interact with its pharmacological target. sigmaaldrich.com High plasma protein binding can limit the free concentration of a drug, potentially reducing its efficacy and clearance.
The lipophilicity of a compound is a major determinant of its plasma protein binding, with more lipophilic compounds generally exhibiting higher binding. nih.gov The long dodecyl chain in this compound imparts significant lipophilicity, suggesting that it is likely to be highly bound to plasma proteins. researchgate.net
Equilibrium dialysis is a common method for determining plasma protein binding. researchgate.net In this assay, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug will be the same in both compartments, allowing for the calculation of the percentage of the drug bound to plasma proteins.
Illustrative Plasma Protein Binding Data for this compound
| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| Human | > 99.5 | < 0.005 |
| Rat | > 99.0 | < 0.01 |
| Mouse | > 98.5 | < 0.015 |
Note: The data in this table are illustrative and estimated based on the high lipophilicity conferred by the dodecyl alkyl chain. Specific experimental data for this compound is not available in the cited literature.
In Vitro Permeability Assays (e.g., PAMPA, Caco-2)
The ability of a compound to permeate across biological membranes, such as the intestinal epithelium, is a key factor for its oral absorption. In vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are widely used to predict a compound's intestinal permeability. nih.govcreative-biolabs.com
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model assesses passive diffusion across an artificial membrane composed of a lipid-infused filter, separating a donor and an acceptor compartment. sigmaaldrich.comsigmaaldrich.com This high-throughput assay provides a measure of a compound's passive permeability without the confounding influence of active transport or metabolism. nih.gov The permeability of a compound in the PAMPA assay is influenced by its lipophilicity and aqueous solubility. The long dodecyl chain of this compound suggests high lipophilicity, which would favor partitioning into the lipid membrane. However, very high lipophilicity can sometimes lead to retention within the membrane, potentially reducing the apparent permeability. nih.gov
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov This model is considered the gold standard for in vitro prediction of human intestinal absorption as it expresses both tight junctions for paracellular transport and various transporters for active uptake and efflux. creative-biolabs.comnih.gov
Permeability is assessed by measuring the transport of the compound from the apical (luminal) to the basolateral (blood) side (Papp(A-B)) and in the reverse direction (Papp(B-A)). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux, often mediated by transporters like P-glycoprotein (P-gp). creative-biolabs.com The 3,4-dimethoxyphenyl group has been associated with good absorption profiles in other compounds. nih.gov
Illustrative Permeability Data for this compound
| Assay | Parameter | Value | Permeability Classification |
| PAMPA | Pe (10⁻⁶ cm/s) | 15.0 | High |
| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | 12.5 | High |
| Caco-2 | Papp (B-A) (10⁻⁶ cm/s) | 14.0 | High |
| Caco-2 | Efflux Ratio | 1.12 | Low (Not a P-gp substrate) |
Note: The data in this table are illustrative and estimated based on the expected high lipophilicity and the favorable absorption characteristics associated with the 3,4-dimethoxyphenyl motif. Specific experimental data for this compound is not available in the cited literature.
Potential Research Applications and Future Directions
Development as a Chemical Probe for Biological Systems
The structural features of 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one make it a candidate for development as a chemical probe to investigate biological systems. The long dodecyl chain imparts significant lipophilicity, which could facilitate its interaction with and partitioning into cellular membranes or hydrophobic pockets of proteins. This property is advantageous for studying biological processes occurring within these environments.
Furthermore, the dimethoxy-phenyl ring can be synthetically modified to incorporate reporter tags, such as fluorophores or biotin, without drastically altering the molecule's core structure. These tagged versions could be used in various applications, including:
Fluorescence Microscopy: To visualize the subcellular localization of the probe and its potential targets.
Affinity Purification: To isolate and identify binding partners from cell lysates.
Target Engagement Assays: To confirm direct interaction with a specific protein within a cellular context.
The development of such probes would be instrumental in elucidating the mechanism of action of this and related compounds.
Contribution to Understanding Natural Product Biosynthesis and Analog Discovery
Acetophenones are naturally occurring phenolic compounds found in numerous plant families and fungi. nih.govkib.ac.cn While this compound itself has not been reported as a natural product, its structural components are present in nature. The 3,4-dimethoxyphenyl moiety is a common feature in many natural products with diverse biological activities. nih.gov The long alkyl chain is reminiscent of fatty acids and polyketides, which are synthesized through well-established biosynthetic pathways.
The potential discovery of this compound or similar long-chain aromatic ketones in a natural source could provide valuable insights into novel biosynthetic pathways. It could stimulate research into the enzymes responsible for the chain elongation and cyclization reactions leading to such structures.
Moreover, the synthesis of analogs of this compound could contribute to the field of analog discovery. By systematically modifying the length of the alkyl chain and the substitution pattern on the aromatic ring, a library of new compounds could be generated. Screening this library for biological activity could lead to the identification of new lead compounds for drug discovery.
Role as a Scaffold for Rational Design of Bioactive Molecules
The core structure of this compound can serve as a scaffold for the rational design of new bioactive molecules. nih.gov A scaffold is a central molecular framework upon which new substituents can be added to create a library of related compounds. nih.gov This approach is a cornerstone of modern drug discovery. nih.govprismbiolab.com
The this compound scaffold offers several points for chemical modification:
The Phenyl Ring: The methoxy (B1213986) groups can be replaced with other functional groups to alter the electronic properties and hydrogen bonding potential of the molecule.
The Carbonyl Group: The ketone can be reduced to an alcohol or converted to other functional groups, such as oximes or hydrazones, to explore different chemical spaces.
The Alkyl Chain: The length and branching of the dodecyl chain can be varied to modulate the lipophilicity and steric bulk of the molecule.
This scaffold-based approach could lead to the development of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Exploration in New In Vitro Disease Models or Target Identification Campaigns
Compounds containing the 3,4-dimethoxyphenyl moiety have been reported to possess various biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov This suggests that this compound could be a valuable tool for exploring new in vitro disease models.
Given the potential anti-inflammatory activity, this compound could be tested in a variety of in vitro models of inflammation. accscience.commdpi.comresearchgate.net These models often utilize cells such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines stimulated with inflammatory agents. nih.gov The effect of the compound on the production of inflammatory mediators like cytokines and prostaglandins (B1171923) can then be measured.
Moreover, this compound could be included in target identification campaigns to uncover its molecular targets. Techniques such as affinity chromatography, chemical proteomics, and computational docking could be employed to identify the proteins that interact with this compound, thereby revealing its mechanism of action.
Integration into High-Throughput Screening Libraries for Mechanistic Biology
High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for identifying compounds with a desired biological activity from large chemical libraries. nih.govthermofisher.com The integration of this compound and its analogs into HTS libraries could accelerate the discovery of new biological functions for this class of molecules. nih.govbirmingham.ac.uk
The lipophilic nature of this compound may require specific considerations for its inclusion in aqueous-based HTS assays, such as the use of solubilizing agents like DMSO. However, its ketone functionality can be exploited for the development of specific detection methods.
By screening this compound against a wide range of biological targets and cellular models, it may be possible to identify novel and unexpected activities. This unbiased approach can open up new avenues of research and potentially lead to the discovery of first-in-class therapeutic agents. The combination of HTS with subsequent mechanistic studies is a powerful strategy for modern drug discovery. mdpi.com
Conclusion
Summary of Current Academic Understanding of 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one
Current scholarly understanding of 1-(3,4-dimethoxyphenyl)-dodecan-1-one characterizes it as a long-chain aromatic ketone. Its core structure consists of a dodecanoyl chain attached to a 3,4-dimethoxyphenyl group, also known as a veratryl group. This compound is primarily recognized as a synthetic intermediate in organic chemistry.
The synthesis of 1-(3,4-dimethoxyphenyl)-dodecan-1-one has been documented through Friedel-Crafts acylation reactions. In this well-established method, veratrole (1,2-dimethoxybenzene) is acylated using dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Variations of this synthesis may employ different solvents or catalysts to optimize reaction conditions and yield.
Research has also identified 1-(3,4-dimethoxyphenyl)-dodecan-1-one as a key starting material for the synthesis of other more complex molecules. For instance, it has been utilized in the multi-step synthesis of (R,R)- and (S,S)-2,3-dimethoxy-5-(1-hydroxydodecyl)-1,4-benzoquinone, demonstrating its utility as a building block in creating chiral benzoquinones. Furthermore, it serves as a precursor in the synthesis of certain long-chain alkylated catechol derivatives.
While its role as a synthetic intermediate is clearly established, dedicated research into the specific biological activities or material properties of 1-(3,4-dimethoxyphenyl)-dodecan-1-one itself is not extensively documented in publicly available literature. Its structural similarity to some naturally occurring and synthetic compounds with biological activity, such as certain capsaicinoids and other vanilloids, suggests potential areas for investigation, but as of now, this remains largely speculative. The primary focus of existing academic work is on its synthesis and its transformation into other chemical entities.
Below is a table summarizing the known properties of the compound.
| Property | Value |
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.47 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 58-60 °C |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol |
Challenges and Limitations in Current Research Approaches
A significant challenge in the current academic landscape concerning 1-(3,4-dimethoxyphenyl)-dodecan-1-one is the limited scope of investigation. The vast majority of available research treats this compound not as a primary subject of study, but as a stepping stone in more complex synthetic pathways. This utilitarian approach means that a comprehensive characterization of the compound's own physicochemical and biological profile is often overlooked.
A key limitation is the lack of dedicated studies on its potential biological effects. While its synthesis is well-documented, there is a noticeable absence of research exploring its pharmacology, toxicology, or any potential therapeutic applications. This research gap is likely due to a lack of a clear hypothesis-driven reason to investigate this specific molecule over other, more promising candidates. The focus has remained on its utility as a precursor, thus limiting the allocation of resources to explore its intrinsic properties.
Future Avenues for Scholarly Investigation of the Chemical Compound
Future research on 1-(3,4-dimethoxyphenyl)-dodecan-1-one could be directed along several promising avenues to build upon the current foundation. A primary area for investigation would be a systematic exploration of its biological activities. Given its structural features—a lipophilic alkyl chain and a substituted aromatic ring—it would be valuable to screen the compound for a range of biological effects, such as antimicrobial, antifungal, or anti-inflammatory properties.
Another fruitful direction would be the development of novel synthetic methodologies. Investigating greener synthetic pathways that avoid harsh Lewis acids or chlorinated solvents could be a significant contribution. This could involve exploring solid acid catalysts, enzymatic acylation, or flow chemistry approaches to improve the efficiency and sustainability of its synthesis.
The compound also presents an opportunity for research in materials science. Its long alkyl chain suggests potential surfactant or liquid crystalline properties. Investigations into its self-assembly behavior, its potential as a phase-transfer catalyst, or its use in the formulation of novel soft materials could uncover new applications beyond its current role as a synthetic intermediate.
Finally, expanding the library of derivatives synthesized from 1-(3,4-dimethoxyphenyl)-dodecan-1-one is a logical next step. While it has been used to create specific benzoquinones and catechols, a more systematic derivatization of its ketone functionality or aromatic ring could lead to the discovery of new compounds with interesting and potentially useful properties. Such work would broaden the chemical space accessible from this versatile building block.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one, and how can researchers optimize reaction conditions?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where dodecanoyl chloride reacts with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters to optimize include reaction temperature (typically 0–5°C to minimize side reactions), stoichiometry of the acylating agent, and catalyst loading. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the aromatic methoxy groups (δ ~3.8 ppm for OCH₃) and the ketone carbonyl (δ ~200–210 ppm in ¹³C). The dodecyl chain is identified by methylene/methyl signals (δ 1.2–1.6 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C₂₀H₃₀O₃, [M+H]⁺ expected at m/z 318.2195) .
- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the ketone group .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min). Compare retention times against a certified reference standard. Purity >98% is typically required for pharmacological studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Perform:
- Batch-to-batch consistency checks via HPLC-MS.
- Dose-response studies to validate activity thresholds (e.g., IC₅₀ in cytotoxicity assays).
- Comparative studies using structurally analogous compounds (e.g., 1-(3,4-Dimethoxy-phenyl)-butan-1-one) to isolate pharmacophoric groups .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., electrophilic ketone carbon).
- Molecular Dynamics Simulations : Predict solubility and aggregation behavior in solvent systems (e.g., DMSO/water mixtures).
- Docking Studies : Screen for potential biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermicity Control : Use jacketed reactors with precise temperature control to manage heat release during acylation.
- Catalyst Recycling : Explore immobilized Lewis acids (e.g., Fe₃O₄-supported AlCl₃) to reduce waste.
- Solvent Recovery : Implement distillation systems for dichloromethane or toluene reuse .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Long-Term Stability : Store at –20°C under argon to prevent oxidation. Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Incompatibilities : Avoid strong acids/bases (risk of demethylation) and oxidizing agents (ketone degradation) .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied alkyl chain lengths (e.g., C₈, C₁₀) and substituent positions (e.g., 2,5-dimethoxy).
- Assay Selection : Prioritize enzyme inhibition (e.g., lipoxygenase) and cell viability assays (e.g., MTT on cancer lines).
- Data Analysis : Use multivariate regression to correlate logP values with bioactivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
